molecular formula C13H18N2 B14590861 2-[1-(Diethylamino)ethyl]benzonitrile CAS No. 61079-86-5

2-[1-(Diethylamino)ethyl]benzonitrile

Katalognummer: B14590861
CAS-Nummer: 61079-86-5
Molekulargewicht: 202.30 g/mol
InChI-Schlüssel: BUKUWOZCANLOTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(Diethylamino)ethyl]benzonitrile is an organic compound with the molecular formula C13H18N2 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a diethylaminoethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Diethylamino)ethyl]benzonitrile typically involves the reaction of benzonitrile with diethylamine in the presence of a suitable catalyst. One common method is the reductive amination of benzonitrile using diethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(Diethylamino)ethyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of this compound can yield benzoic acid derivatives or other oxidized products.

    Reduction: Reduction typically produces amines or other reduced forms of the compound.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

2-[1-(Diethylamino)ethyl]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[1-(Diethylamino)ethyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group can enhance the compound’s ability to bind to these targets, influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzonitrile: The parent compound, lacking the diethylaminoethyl group.

    4-[2-(Diethylamino)ethoxy]benzonitrile: A similar compound with an ethoxy group instead of an ethyl group.

    2-[2-(Diethylamino)ethoxy]benzonitrile: Another derivative with an ethoxy group.

Uniqueness

2-[1-(Diethylamino)ethyl]benzonitrile is unique due to the presence of the diethylaminoethyl group, which can significantly alter its chemical and biological properties compared to other benzonitrile derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

61079-86-5

Molekularformel

C13H18N2

Molekulargewicht

202.30 g/mol

IUPAC-Name

2-[1-(diethylamino)ethyl]benzonitrile

InChI

InChI=1S/C13H18N2/c1-4-15(5-2)11(3)13-9-7-6-8-12(13)10-14/h6-9,11H,4-5H2,1-3H3

InChI-Schlüssel

BUKUWOZCANLOTH-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(C)C1=CC=CC=C1C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.